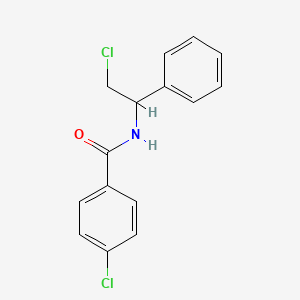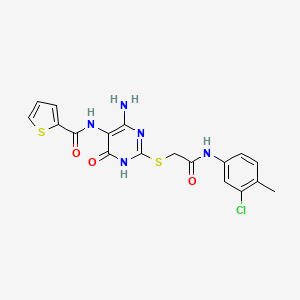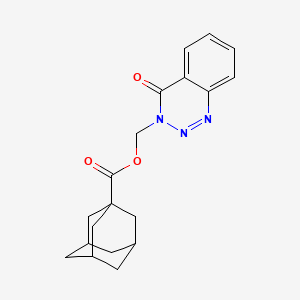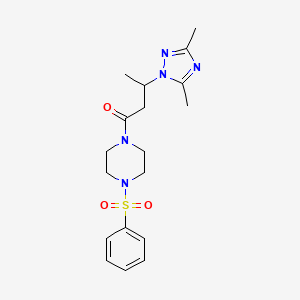![molecular formula C13H8F2N2OS2 B2900017 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 339018-90-5](/img/structure/B2900017.png)
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (DFTMP) is an organosulfur compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound consisting of a thiophene ring fused to a pyrimidine ring. DFTMP has been found to possess a number of beneficial properties, including anti-inflammatory and anti-cancer properties, making it a promising candidate for use in the development of novel drugs and therapeutics.
Scientific Research Applications
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine has been studied extensively in the field of medicinal chemistry due to its potential applications. It has been found to possess a number of beneficial properties, including anti-inflammatory and anti-cancer properties. In addition, it has been found to possess antifungal and antibacterial activity, making it a promising candidate for use in the development of novel drugs and therapeutics. Its ability to inhibit the growth of cancer cells has been studied in vitro and in vivo, and its potential for use in the treatment of cancer has been explored.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. In addition, it has been suggested that 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine may also inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine has been found to possess a number of beneficial biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell proliferation. In addition, it has been found to possess anti-inflammatory, anti-cancer, antifungal and antibacterial activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine in laboratory experiments is that it is a relatively simple compound to synthesize and is readily available commercially. In addition, it is highly stable and has a low toxicity profile, making it safe to use in laboratory experiments. However, its mechanism of action is not fully understood and its effects may vary depending on the concentration used.
Future Directions
Further research is needed to better understand the mechanism of action of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine and its effects on different cell types. In addition, further studies are needed to explore its potential applications in the development of novel drugs and therapeutics. Additionally, research should be conducted to explore its potential for use in the treatment of other diseases, such as diabetes and Alzheimer’s disease. Finally, further studies should be conducted to optimize its synthesis process and to explore its potential for use in industrial applications.
Synthesis Methods
4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine can be synthesized from the reaction of 2,4-difluorophenol with methylthiobenzene in the presence of a base such as sodium hydroxide. The reaction is conducted at room temperature in an aqueous solution and yields 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine as the main product. The reaction can also be conducted using other phenols, such as 4-chlorophenol, and other thiophenes, such as thiophene-2-carboxylic acid, to produce different derivatives of 4-(2,4-Difluorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine.
properties
IUPAC Name |
4-(2,4-difluorophenoxy)-2-methylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS2/c1-19-13-16-9-4-5-20-11(9)12(17-13)18-10-3-2-7(14)6-8(10)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRJNCYDOJOPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3)F)F)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride](/img/structure/B2899934.png)
![N-cyclopentyl-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899935.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2899944.png)


![2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2899948.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2899951.png)
![2-[4-(Butylamino)quinazolin-2-yl]sulfanyl-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B2899953.png)
![[3-(3-Methoxyphenyl)isoxazol-5-yl]methylamine](/img/structure/B2899955.png)
